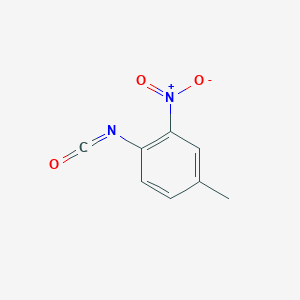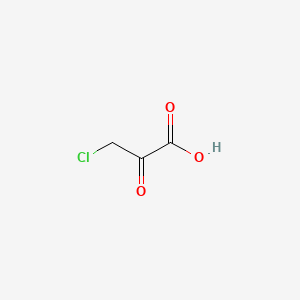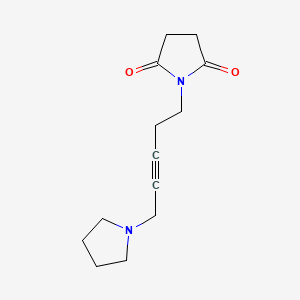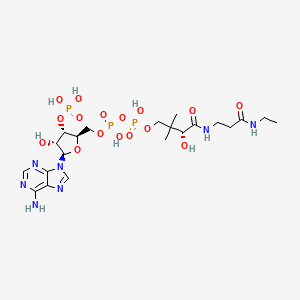
Ácido 1,2,3,4-tetrahidroisoquinolina-1-carboxílico
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. It is a constrained analog of phenylalanine and is known for its unique conformational features. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ and its analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq and its analogs interact with their targets, leading to changes in the biological activities of various infective pathogens and neurodegenerative disorders . For instance, some THIQ derivatives have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
Biochemical Pathways
For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which plays a crucial role in immune response .
Pharmacokinetics
It’s known that thiq is a conformationally restricted analog of phenylalanine (phe), which usually results in an increase in bioavailability, selectivity, and potency .
Result of Action
The molecular and cellular effects of THIQ’s action are diverse, given its wide range of biological activities. For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which can reinvigorate exhausted immune cells and enable the host immune cells to detect and eliminate previously “hidden” cancers .
Action Environment
It’s known that the biological activity of thiq and its analogs can be influenced by various factors, including the specific targets they interact with and the specific conditions under which they are used .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is involved in various biochemical reactions due to its structural properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that hydrolyzes almost all β-lactam antibiotics Additionally, 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can act as a precursor for the synthesis of other biologically active molecules, further highlighting its importance in biochemical pathways .
Cellular Effects
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . By inhibiting this pathway, 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can enhance the immune response against cancer cells, demonstrating its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit NDM-1 involves binding to the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics . This binding interaction is crucial for its antibacterial properties. Additionally, its derivatives’ inhibition of the PD-1/PD-L1 pathway involves interactions with the proteins involved in this immune checkpoint, blocking their function and enhancing the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature Over time, degradation products may form, which could influence its biological activity
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing the immune response and inhibiting bacterial growth . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could potentially lead to cytotoxicity or other negative impacts on cellular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized through pathways involving oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution within the body . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can be synthesized through several methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch-Bobbitt cyclization .
Pictet-Spengler Reaction: This method involves the cyclization of phenylalanine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides, followed by reduction to yield the tetrahydroisoquinoline core.
Pomeranz-Fritsch-Bobbitt Cyclization: This classical method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid .
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound is a constrained analog of phenylalanine and is used in the synthesis of peptide-based drugs.
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid: This compound has similar biological activities and is used in the synthesis of various bioactive molecules.
The uniqueness of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid lies in its specific conformational features and its potential as a building block for the synthesis of diverse bioactive compounds .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347435 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41034-52-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41034-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)



![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)









